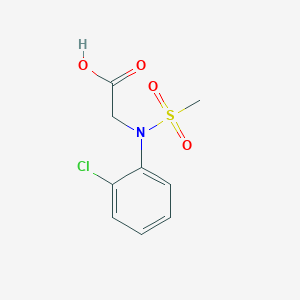

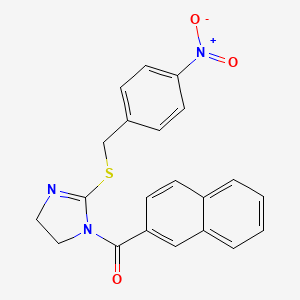

![molecular formula C21H15F3N4O2 B2507575 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide CAS No. 862810-91-1](/img/structure/B2507575.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide" is a chemical entity that appears to be a derivative of imidazo[1,2-a]pyrimidine, which is a fused heterocyclic compound consisting of imidazole and pyrimidine rings. This compound is likely to possess a trifluoromethyl group, which is known for its ability to modulate the biological activity and physical properties of molecules.

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted compounds has been reported through eco-friendly methods. For instance, trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines were synthesized via a cyclocondensation reaction without the need for catalysts, yielding products at 60–88% . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as Michael addition or intramolecular cyclization reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been characterized in several studies. For example, the molecular and supramolecular structures of amino-substituted benzimidazole-pyrimidine hybrids were determined, revealing various hydrogen bonding interactions that contribute to the three-dimensional framework structures of these compounds . Single crystal X-ray diffraction studies have been utilized to establish the molecular structures of related compounds .

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-a]pyrimidine derivatives includes the ability to undergo N-alkylation and N-alkenylation reactions to form tertiary amines . Additionally, oxidative cleavage and reactions with trifluoroacetic acid have been reported to yield different isomeric products, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into the molecular structure can significantly influence the physical and chemical properties of a compound. Trifluoromethylated imidazo[1,2-a]pyrimidines have been synthesized and preliminarily evaluated, suggesting that these modifications can enhance the compound's biological activity . The Lipinski parameters of related secondary arylamines were evaluated to assess their drug-likeness, which is crucial for understanding the potential pharmaceutical applications of these compounds .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives and their evaluation for biological activities. These compounds have been synthesized through various chemical reactions and evaluated for their potential as antiulcer agents, antiviral agents, antibacterial agents, and for their cytoprotective properties.

- For instance, the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents was explored. Despite the lack of significant antisecretory activity in the gastric fistula rat model, several compounds demonstrated good cytoprotective properties in both the ethanol and HCl models (Starrett et al., 1989).

- Additionally, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed, prepared, and tested as antirhinovirus agents. The imidazo ring in this class of compounds was constructed starting from aminopyridine, leading exclusively to the desired E-isomer, showing the potential of these derivatives in antiviral applications (Hamdouchi et al., 1999).

Potential Antineoplastic Activity

Some derivatives of imidazo[1,2-a]pyrimidine have been synthesized and evaluated for their antineoplastic (anti-cancer) activity. These efforts are part of ongoing research to develop new antineoplastic agents by exploring the biological activity of synthesized derivatives against various cancer cell lines.

- A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and subjected to the National Cancer Institute's in vitro disease human cell screening panel assay. Some compounds showed a variable degree of antineoplastic activity against the cell lines tested, demonstrating the potential of these compounds in cancer treatment (Abdel-Hafez, 2007).

properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2/c1-30-18-8-7-13(17-12-28-10-4-9-25-20(28)27-17)11-16(18)26-19(29)14-5-2-3-6-15(14)21(22,23)24/h2-12H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEPNPHDTGFFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

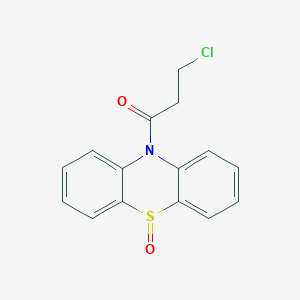

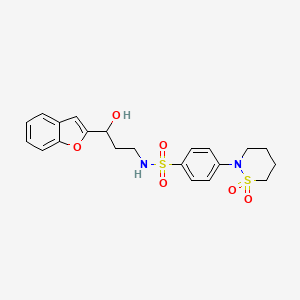

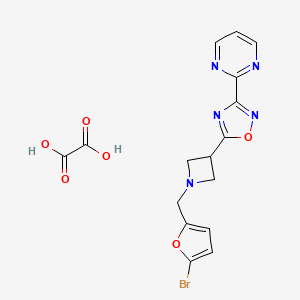

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)

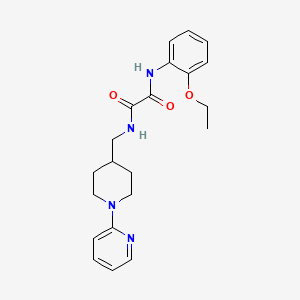

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)

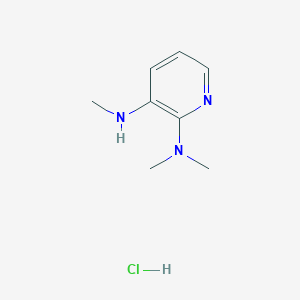

![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

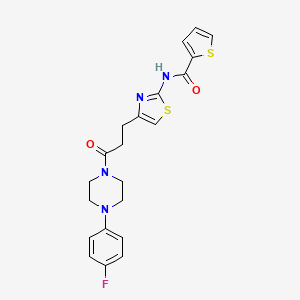

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)